8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves multi-step reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable methodologies are often applied. The use of microwave irradiation and catalyst-free conditions are particularly advantageous for scaling up production, as they reduce the need for hazardous reagents and minimize waste .
Chemical Reactions Analysis
Types of Reactions
8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazolopyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
[1,2,4]Triazolo[1,5-a]pyridine: Shares structural similarities and is used in similar applications.
Uniqueness
8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific combination of rings, which imparts distinct chemical properties and biological activities. Its ability to act as a potent enzyme inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H15N7 |
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Molecular Weight |
281.32 g/mol |
IUPAC Name |
8-(2-pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C14H15N7/c15-14-18-13-12(17-7-9-21(13)19-14)20-8-3-5-11(20)10-4-1-2-6-16-10/h1-2,4,6-7,9,11H,3,5,8H2,(H2,15,19) |
InChI Key |
DRNXJTKXXSIBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC=CN3C2=NC(=N3)N)C4=CC=CC=N4 |
Origin of Product |
United States |
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